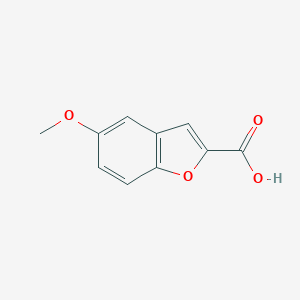

5-Methoxybenzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZELWEMGWISCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302272 | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-08-7 | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic acid

Introduction: The Significance of 5-Methoxybenzofuran-2-carboxylic acid

This compound is a pivotal heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and drug development. Its rigid, planar structure and specific substitution pattern make it an important intermediate in the synthesis of a variety of pharmacologically active molecules. Most notably, it is a key precursor in the manufacturing of Vilazodone, a modern antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist[1][2][3]. The benzofuran scaffold itself is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5].

Given its significance, the development of efficient, scalable, and robust synthetic routes to this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth exploration of the primary synthetic pathways, grounded in established chemical principles and supported by authoritative literature. We will dissect the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to empower scientists in selecting the optimal strategy for their specific needs.

Pathway 1: Cyclization of a Substituted Salicylaldehyde

This is one of the most direct and widely employed methods for constructing the benzofuran-2-carboxylic acid core. The strategy begins with a commercially available starting material, 2-hydroxy-5-methoxybenzaldehyde, and proceeds through an O-alkylation followed by an intramolecular cyclization and subsequent saponification. This approach is valued for its reliability and straightforward execution.

Mechanistic Rationale

The synthesis hinges on two key transformations. First, the phenolic hydroxyl group of the salicylaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide. This potent nucleophile then attacks an α-haloester, such as ethyl bromoacetate, in a classic Williamson ether synthesis to form an ether intermediate. The second crucial step is an intramolecular aldol-type condensation. The base, often the same potassium carbonate or a stronger base, facilitates the deprotonation of the α-carbon of the ester, creating an enolate. This enolate then attacks the adjacent aldehyde carbonyl group, leading to cyclization. Subsequent dehydration of the resulting alcohol yields the stable aromatic benzofuran ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Visualizing the Pathway

Caption: Workflow for synthesis from 2-hydroxy-5-methoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzofuran-2-carboxylates[4][6].

Step 1: O-Alkylation and Cyclization to Ethyl 5-methoxybenzofuran-2-carboxylate

-

To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in dry N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.2 equivalents).

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Slowly add ethyl bromoacetate (1 equivalent) dropwise to the reaction mixture at 0 °C (ice bath).

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then transfer the flask to an oil bath preheated to 60-80 °C.

-

Maintain stirring at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water. A solid product, ethyl 5-methoxybenzofuran-2-carboxylate, should precipitate.

-

Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to yield a yellow solid[6].

Step 2: Saponification to this compound

-

Dissolve the crude or purified ethyl 5-methoxybenzofuran-2-carboxylate (1 equivalent) in a mixture of dioxane and 1N sodium hydroxide (NaOH) solution (e.g., a 2:1 v/v ratio)[6].

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the ester starting material by TLC.

-

Once the hydrolysis is complete, remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.

-

Pour the remaining aqueous residue into ice water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white or off-white solid will precipitate.

-

Collect the solid product, this compound, by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in an oven at 80 °C[6].

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-5-methoxybenzaldehyde | [4][6] |

| Key Reagents | Ethyl bromoacetate, K₂CO₃, NaOH | [6] |

| Overall Yield | ~65-85% | [6] |

| Purity | High after recrystallization | [6] |

Pathway 2: Perkin Rearrangement

The Perkin rearrangement offers an elegant alternative route, involving a coumarin-benzofuran ring contraction.[7] This powerful reaction transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions. While requiring the synthesis of a coumarin precursor, this method can be highly efficient, especially when enhanced with microwave irradiation to drastically reduce reaction times[8][9].

Mechanistic Rationale

The reaction is initiated by a base-catalyzed nucleophilic attack of hydroxide on the ester carbonyl of the 3-halocoumarin, leading to the fission of the lactone ring. This forms a phenoxide and a vinyl halide moiety within the same molecule. The subsequent and rate-determining step is an intramolecular nucleophilic attack by the phenoxide ion on the vinyl halide carbon, displacing the halide and forming the furan ring to yield the final benzofuran-2-carboxylate salt. Acidic workup then provides the target carboxylic acid[7][8].

Visualizing the Pathway

Caption: Workflow for the Perkin rearrangement synthesis route.

Detailed Experimental Protocol

This protocol is based on the microwave-assisted synthesis described by Ramdat et al., which offers significant advantages over traditional heating methods[8].

Step 1: Synthesis of 3-Bromo-6-methoxycoumarin

-

Place 6-methoxycoumarin (1 equivalent) and N-bromosuccinimide (NBS) (1.1 equivalents) in a microwave reaction vessel.

-

Add acetonitrile as the solvent.

-

Seal the vessel and place it in a microwave reactor. Irradiate at 250W for 5 minutes at a temperature of 80 °C.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain 3-bromo-6-methoxycoumarin.

Step 2: Microwave-Assisted Perkin Rearrangement

-

To a microwave vessel, add 3-bromo-6-methoxycoumarin (1 equivalent), ethanol, and sodium hydroxide (NaOH) (3 equivalents)[8].

-

Seal the vessel and insert it into the microwave reactor.

-

Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79 °C with stirring[8].

-

Monitor the reaction by TLC (silica gel, 3:1 CH₂Cl₂:EtOAc) to confirm the consumption of the starting material.

-

Upon completion, concentrate the mixture on a rotary evaporator to remove the ethanol.

-

Dissolve the resulting crude product in a minimum volume of water and acidify with concentrated hydrochloric acid to pH 1.

-

The product, this compound, will precipitate as an off-white solid. Collect it by vacuum filtration and dry in an oven[8].

| Parameter | Value | Reference |

| Starting Material | 6-Methoxycoumarin | [8] |

| Key Reagents | NBS, NaOH | [8] |

| Reaction Time | ~10 minutes (Microwave) vs. ~3 hours (Conventional) | [8] |

| Yield (Rearrangement) | >95% (Microwave) | [8] |

Pathway 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Modern synthetic organic chemistry frequently utilizes transition-metal catalysis to construct complex molecular architectures with high efficiency. A powerful strategy for benzofuran synthesis involves a domino sequence of a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization[10]. This method couples a 2-halophenol with a terminal alkyne, creating a key intermediate that rapidly cyclizes to the benzofuran core.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the 2-halophenol (e.g., 2-iodo-4-methoxyphenol) to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, a copper(I) co-catalyst activates the terminal alkyne (e.g., ethyl propiolate), making it susceptible to transmetalation to the palladium center. Reductive elimination then yields the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst. In the presence of a base, the phenolic proton is removed, and the resulting phenoxide attacks the alkyne's internal carbon in an intramolecular 5-exo-dig cyclization to furnish the benzofuran ring[11][12]. The final step involves saponification of the ester to yield the carboxylic acid.

Visualizing the Pathway

Caption: Workflow for the Sonogashira coupling route.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling and cyclization methodologies for benzofuran synthesis[10][11][12].

Step 1: Domino Sonogashira Coupling and Cyclization

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-methoxyphenol (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (3-10 mol%).

-

Add a suitable solvent, such as triethylamine (Et₃N), which also acts as the base, or a solvent mixture like toluene/Et₃N.

-

Add ethyl propiolate (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 60-90 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS. The coupling and subsequent cyclization often occur in one pot.

-

After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ethyl 5-methoxybenzofuran-2-carboxylate by silica gel column chromatography.

Step 2: Saponification

-

Follow the saponification procedure as described in Pathway 1, Step 2, to hydrolyze the ethyl ester to the final this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Iodo-4-methoxyphenol | [11][12] |

| Key Reagents | Ethyl propiolate, Pd/Cu catalysts, Base | [10][12] |

| Key Advantage | High functional group tolerance, modularity | [11] |

| Yield | Good to excellent | [12] |

Comparative Analysis and Conclusion

The choice of synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired scale, equipment, and tolerance for certain reagents.

| Pathway | Starting Material | Key Advantages | Key Disadvantages | Best For |

| 1. Salicylaldehyde Route | 2-Hydroxy-5-methoxybenzaldehyde | Highly reliable, uses common reagents, straightforward procedure.[6] | Can require long reaction times for cyclization. | Robust, scalable lab synthesis and initial scale-up. |

| 2. Perkin Rearrangement | 6-Methoxycoumarin | Very high yields, extremely fast with microwave assistance.[8] | Requires synthesis of the halocoumarin precursor. | Rapid synthesis when microwave equipment is available. |

| 3. Sonogashira Coupling | 2-Iodo-4-methoxyphenol | Highly versatile, tolerant of various functional groups.[11] | Requires expensive transition-metal catalysts and inert atmosphere techniques. | Medicinal chemistry programs requiring diverse analogs. |

References

- Ramdat, J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.

- Ramdat, J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed.

- Wikipedia. (n.d.). Perkin rearrangement. Wikipedia.

- Chemtips. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtips.

- Patil, S. A., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Engineering Research and General Science.

- Desai, N. C., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.

- Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). ijptonline.com.

- Mondal, B., et al. (2021). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.

- Bood, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.

- ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

- Szałek, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Krawiecka, M., et al. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.

- Yoshimatsu, M., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Publishing.

- An, G., et al. (2020). An investigation of the synthesis of vilazodone. ResearchGate.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). PMC - NIH.

- ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.

- ResearchGate. (n.d.). Improved method for synthesis of vilazodone hydrochloride. ResearchGate.

- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans. Google Patents.

- Organic Chemistry Portal. (n.d.). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Preparation and thermal rearrangement of a benzofuran–nitrene adduct. RSC Publishing.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.

- Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method. Google Patents.

- A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. (n.d.). RSC Publishing.

- ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate.

- Semantic Scholar. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar.

- ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. ptfarm.pl [ptfarm.pl]

- 6. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]

- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 11. spuvvn.edu [spuvvn.edu]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Methoxybenzofuran-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzofuran-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of benzofuran, a structural motif present in numerous biologically active compounds, it serves as a valuable building block for the synthesis of novel therapeutic agents.[1] The physicochemical properties of a molecule are foundational to its behavior in both chemical and biological systems, dictating everything from its reaction kinetics and solubility to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

This guide provides a comprehensive technical overview of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its properties, detailed protocols for experimental determination, and a discussion of the implications for its application in research.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the starting point for any physicochemical analysis. The molecule consists of a bicyclic benzofuran core, with a methoxy group (-OCH₃) substituted at the 5-position and a carboxylic acid group (-COOH) at the 2-position.

-

IUPAC Name: 5-methoxy-1-benzofuran-2-carboxylic acid[2]

-

Molecular Formula: C₁₀H₈O₄[3]

-

Canonical SMILES: COC1=CC=C2OC(C(=O)O)=CC2=C1[2]

-

InChI Key: XZELWEMGWISCTP-UHFFFAOYSA-N[4]

The interplay between the lipophilic aromatic system and the polar carboxylic acid and methoxy functional groups is the primary determinant of the compound's overall physicochemical profile.

Core Physicochemical Properties: A Quantitative Summary

For ease of reference, the key physicochemical properties are summarized in the table below. These values represent a combination of experimentally determined and computationally predicted data, providing a robust profile for laboratory applications.

| Property | Value | Data Type | Source |

| Molecular Weight | 192.17 g/mol | Calculated | [2][3] |

| Melting Point | 212-214 °C | Experimental | [2][3] |

| Boiling Point | 352.37 °C at 760 mmHg | Predicted | [5] |

| Density | 1.345 g/cm³ | Predicted | [5] |

| XLogP3-AA | 2.4 | Predicted | [4] |

| Hydrogen Bond Donors | 1 | Calculated | [6] |

| Hydrogen Bond Acceptors | 4 | Calculated | [6] |

In-Depth Analysis of Key Properties and Experimental Protocols

Solid-State Properties: Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. A sharp melting range, such as the observed 212-214 °C, is characteristic of a highly pure compound.[2][3] This high melting point is attributable to the planar nature of the benzofuran ring system, which allows for efficient crystal packing, and the strong intermolecular hydrogen bonding facilitated by the carboxylic acid group, forming stable dimers in the solid state.

This protocol ensures an accurate and reproducible measurement of the melting point.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 190 °C).

-

Refined Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

-

Validation: A narrow range (<2 °C) is indicative of high purity.

Solution Behavior: Solubility and Acidity (pKa)

The solubility of a compound is paramount for its utility in synthesis, purification, and, crucially, for its bioavailability as a potential drug. The structure of this compound suggests a complex solubility profile.

-

Polarity: The carboxylic acid and methoxy groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols.[7] The aromatic benzofuran core, however, is nonpolar, which limits aqueous solubility.

This method is the gold standard for determining the intrinsic solubility of a compound in a specific solvent.[7]

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Relationship between functional groups and physicochemical properties.

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques are indispensable for verifying the chemical structure and purity of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds and is excellent for identifying functional groups. The spectrum of this compound is expected to show several characteristic peaks.[9][10]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[9]

-

C=O Stretch (Carbonyl): A sharp, intense absorption band around 1710-1760 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.[9]

-

C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region (from the acid) and near 1000-1100 cm⁻¹ (from the ether and furan ring).

-

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A characteristic singlet, often broad, appearing far downfield, typically >10 ppm (e.g., ~12 δ).[9]

-

Aromatic Protons: Multiple signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting patterns determined by their positions on the benzofuran ring.

-

-OCH₃ Protons: A sharp singlet integrating to 3 protons, typically around 3.8-4.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically 165-185 δ.[9]

-

Aromatic & Furan Carbons: Multiple signals between 100-160 δ.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 δ.

-

UV-Visible Spectroscopy

The conjugated benzofuran system acts as a chromophore, absorbing light in the UV region. The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would be expected to show absorption maxima characteristic of the benzofuran ring system.[11] This technique is particularly useful for quantitative analysis, such as in solubility or dissolution studies, by constructing a Beer-Lambert calibration curve.

Synthesis and Chemical Stability

Understanding the synthesis of a compound provides context on potential impurities, while knowledge of its stability is critical for its handling, storage, and formulation.

Synthetic Route Overview

A common synthetic pathway involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate ester, followed by cyclization and subsequent hydrolysis of the ester to yield the carboxylic acid.[12] A generalized workflow is presented below.

Caption: Generalized synthetic workflow for the target compound.[12]

Chemical Stability

The stability of the molecule is generally good under standard laboratory conditions. However, researchers should be aware of potential degradation pathways:

-

Decarboxylation: Like many carboxylic acids, heating to high temperatures, particularly in the presence of catalysts, could lead to the loss of CO₂.[13]

-

Hydrolysis: The benzofuran ring is generally stable, but extreme pH and high temperatures could potentially lead to ring-opening reactions.[13]

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light. For long-term storage, especially in solution, protection from light in amber vials is recommended.[13]

Conclusion

This compound is a crystalline solid with a high melting point, indicative of a stable and pure compound. Its solubility is dictated by the dual nature of its lipophilic aromatic core and its polar, ionizable carboxylic acid group, making its aqueous solubility highly pH-dependent. This profile, along with its predicted lipophilicity (XLogP = 2.4), places it in a favorable region for potential drug candidates. The well-defined spectroscopic signatures in IR, NMR, and UV-Vis provide robust methods for its identification and quantification. A clear understanding of these foundational physicochemical properties is not merely academic; it is an essential prerequisite for any scientist aiming to utilize this versatile molecule in synthetic chemistry, materials science, or the rational design of new medicines.

References

- PubChem. 5-Methoxybenzo[f][12]benzofuran-2-carboxylic acid | C14H10O4. [Link]

- Krawiecka, M., et al. (2007). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 64(5), 419-426.

- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

- O'Meally, D., et al. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 15(6), 4355-4362. [Link]

- Kowalska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E230-E236.

- NINGBO INNO PHARMCHEM.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- PubChemLite. This compound (C10H8O4). [Link]

- Sławiński, J., et al. (2023).

- NIST. Benzofuran-2-carboxylic acid. [Link]

- PubChem. 5-(Methoxycarbonyl)furan-2-carboxylic acid. [Link]

- ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... [Link]

- D'Ischia, M., et al. (2021). Water-Activated Semiquinone Formation and Carboxylic Acid Dissociation in Melanin Revealed by Infrared Spectroscopy. International Journal of Molecular Sciences, 22(16), 8758. [Link]

- PubChem. 2,5-Furandicarboxylic acid. [Link]

- SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid. [Link]

- ResearchGate. UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... [Link]

- Williams, R. (2022).

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 10242-08-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-Methoxybenzo[f][1]benzofuran-2-carboxylic acid | C14H10O4 | CID 151763250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of 5-Methoxybenzofuran-2-carboxylic Acid

This guide provides an in-depth, technical walkthrough of the structural elucidation of 5-Methoxybenzofuran-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure in numerous biologically active molecules, making a thorough understanding of its characterization essential for researchers, scientists, and professionals in the field. This document eschews a rigid template in favor of a logical narrative that mirrors the scientific process, from synthesis to comprehensive spectroscopic analysis, thereby providing not just a methodology, but a framework for critical thinking in structural determination.

Introduction: The Significance of Substituted Benzofurans

Benzofuran derivatives are a class of heterocyclic compounds that form the core of many natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of significant research interest. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules, where the methoxy and carboxylic acid functionalities offer versatile handles for chemical modification. The unequivocal confirmation of its molecular structure is the foundational step for any further investigation into its chemical reactivity and biological potential.

Synthesis and Purification: Establishing a Validated Protocol

The foundation of any structural elucidation is a pure sample. The synthesis of this compound is reliably achieved through a multi-step process commencing with commercially available starting materials. The causality behind each step is critical for ensuring a high yield of the desired product and minimizing impurities that could complicate subsequent spectroscopic analysis.

Experimental Protocol: Synthesis of this compound

A common and effective route begins with 2-Hydroxy-5-methoxybenzaldehyde.[1][2]

Step 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate

-

To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dimethylformamide (DMF), ethyl bromoacetate (1 equivalent) is added dropwise at 0°C.

-

The reaction mixture is then heated to 60°C and stirred for 12 hours.

-

Upon completion, the reaction is quenched with ice water, and the precipitated solid is collected by filtration.

-

The crude product is purified by silica gel column chromatography to yield ethyl 5-methoxybenzofuran-2-carboxylate.[1][2]

Step 2: Hydrolysis to this compound

-

The purified ethyl 5-methoxybenzofuran-2-carboxylate is dissolved in a mixture of dioxane and a 1N sodium hydroxide solution.[1][2]

-

The solution is stirred at room temperature for 2 hours to facilitate the hydrolysis of the ester.

-

The dioxane is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.

-

The aqueous layer is then acidified to a pH of 2 with 1N hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with water, and dried under vacuum.[1][2]

This self-validating protocol ensures the production of a high-purity sample, which is a prerequisite for reliable spectroscopic analysis.

Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation

The elucidation of the molecular structure of this compound is achieved through the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.[3][4][5] |

| 3100-3000 | Medium | Aromatic C-H stretch.[3] |

| 2950-2850 | Medium | Aliphatic C-H stretch of the methoxy group.[3] |

| 1710-1680 | Strong | C=O stretch of the carboxylic acid.[5] |

| 1620-1450 | Medium-Weak | C=C stretching vibrations within the aromatic and furan rings. |

| 1250-1020 | Strong | C-O stretching of the ether and carboxylic acid.[3] |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl peak around 1700 cm⁻¹, is highly indicative of a carboxylic acid functional group.[5]

Experimental Protocol: FTIR-ATR Spectroscopy

-

A small amount of the dried, purified solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the construction of its connectivity.

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons present.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Singlet | 1H | H-3 |

| ~7.5 | Doublet | 1H | H-7 |

| ~7.2 | Doublet | 1H | H-4 |

| ~7.0 | Doublet of doublets | 1H | H-6 |

| ~3.8 | Singlet | 3H | -OCH₃ |

The downfield shift of the carboxylic acid proton to around 13.0 ppm is characteristic and is due to its acidic nature and involvement in hydrogen bonding. The protons on the benzofuran ring system will exhibit specific splitting patterns based on their coupling with neighboring protons. For instance, the H-7 proton would appear as a doublet due to coupling with H-6, while the H-6 proton would be a doublet of doublets due to coupling with both H-7 and H-4. The H-3 proton on the furan ring is expected to be a singlet as it has no adjacent protons.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Assignment | | :--- | :--- | :--- | | ~162 | C=O (Carboxylic Acid) | | ~156 | C-5 | | ~148 | C-7a | | ~145 | C-2 | | ~125 | C-3a | | ~115 | C-7 | | ~112 | C-3 | | ~103 | C-6 | | ~56 | -OCH₃ | | ~112 | C-4 |

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbon atoms attached to the oxygen atoms (C-5, C-7a, and C-2) will also be significantly downfield. The methoxy carbon will appear in the typical aliphatic region around 56 ppm.

Experimental Protocol: NMR Spectroscopy

-

The purified sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

2D NMR experiments, such as COSY and HMBC, can be performed to further confirm the assignments by identifying proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 192.0423 (for C₁₀H₈O₄)

-

Key Fragmentation Pathways:

The fragmentation of benzofuran derivatives often involves characteristic losses related to the substituents.[6][7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocol: Mass Spectrometry

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is acquired in both positive and negative ion modes.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Integrated Structure Elucidation Workflow

The definitive structural confirmation of this compound comes from the logical integration of all spectroscopic data.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of robust synthesis and purification protocols and a suite of complementary spectroscopic techniques. By carefully analyzing the data from IR, NMR, and mass spectrometry, it is possible to unequivocally confirm the identity and structure of this important heterocyclic compound. This guide has provided a detailed, technically grounded framework for this process, emphasizing the importance of a logical and evidence-based approach to structural determination in chemical research and drug development.

References

- Dias, H. J., et al. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 977-986.

- Crevelin, E. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem and multiple-stage (MSn) mass spectrometry combined with thermochemical data estimated by Computational Chemistry. Journal of Mass Spectrometry, 52(11), 741-753.

- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.

- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.

- PubChem. (n.d.). 5-Methoxybenzofuran.

- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.

- Wikipedia. (2023). Fragmentation (mass spectrometry).

- ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES.

- ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.

- Iacovino, A., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(21), 13346.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.

- University of Wisconsin-Madison. (n.d.). Typical 1H-NMR Chemical Shift Ranges.

- The features of IR spectrum. (n.d.).

- ResearchGate. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- NIST. (n.d.). Benzofuran-2-carboxylic acid.

- PubChemLite. (n.d.). This compound (C10H8O4).

- SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 5-Methoxybenzo[f][8]benzofuran-2-carboxylic acid.

- International Journal for Scientific Research & Development. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- UCLA. (n.d.). Table of Characteristic IR Absorptions.

- University of Colorado Boulder. (n.d.). Table of IR Absorptions.

- Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.

- MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- NIST. (n.d.). Benzofuran-2-carboxylic acid.

- MDPI. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized....

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

Sources

- 1. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]

- 2. This compound | 10242-08-7 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Promise of Benzofuran Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as compelling candidates for novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, offering detailed experimental protocols and mechanistic explanations to empower researchers in the pursuit of innovative drug discovery.

Section 1: Anticancer Activity of Benzofuran Derivatives

Novel benzofuran derivatives have emerged as potent cytotoxic agents against a spectrum of cancer cell lines.[1] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor proliferation and survival.[2]

Mechanistic Insights: Targeting Critical Cancer Pathways

A significant body of research points to the ability of benzofuran derivatives to modulate the NF-κB and MAPK signaling pathways , which are frequently dysregulated in cancer.[3][4] By inhibiting these pathways, benzofuran compounds can suppress the expression of pro-inflammatory and pro-survival genes, thereby hindering tumor growth and promoting cancer cell death. For instance, certain derivatives have been shown to inhibit the phosphorylation of key proteins such as IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[3]

Furthermore, some benzofuran derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[5] Other mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, and the induction of apoptosis through both death receptor-mediated and mitochondrial-mediated pathways.[2][6]

Quantitative Assessment of Anticancer Potency

The anticancer efficacy of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed benzofuran derivatives, showcasing their potent activity.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-Chalcone Derivative | HCT-116 (Colon) | 1.71 (48h) | [2] |

| Benzofuran-Chalcone Derivative | HT-29 (Colon) | 7.76 (48h) | [2] |

| Benzofuran-Chalcone (4g) | HeLa (Cervical) | 5.61 | [7] |

| Benzofuran-Chalcone (4g) | HCC1806 (Breast) | 5.93 | [7] |

| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [6][8] |

| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | [6][8] |

| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [6][8] |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [9] |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [9] |

| Benzofuran-N-Aryl Piperazine (Hybrid 16) | A549 (Lung) | 0.12 | [1] |

| Benzofuran-N-Aryl Piperazine (Hybrid 16) | SGC7901 (Gastric) | 2.75 | [1] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in a suitable solvent (e.g., DMSO) and then in culture medium. Add the diluted compounds to the designated wells and include a vehicle control (medium with the same concentration of the solvent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for evaluating the anticancer activity of benzofuran derivatives.

Section 2: Antimicrobial Activity of Benzofuran Derivatives

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising avenue for the development of new antimicrobial agents.[10][11]

Spectrum of Activity and Mechanistic Insights

Benzofuran derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella enteritidis) bacteria, as well as various fungal species (e.g., Candida albicans, Aspergillus fumigatus).[11][12][13] The antimicrobial mechanism is believed to involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes like DNA gyrase, and interference with microbial metabolic pathways.[14] The specific substitutions on the benzofuran ring play a crucial role in determining the potency and spectrum of antimicrobial activity.[11]

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. The following table presents the MIC values of representative benzofuran derivatives against various microbial strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [15][16] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [15][16] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [15][16] |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | [15][16] |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5 | [15][16] |

| Benzofuran-triazine (8e) | Escherichia coli | 32 | [13] |

| Benzofuran-triazine (8e) | Staphylococcus aureus | 32 | [13] |

| Benzofuran-triazine (8e) | Salmonella enteritidis | 32 | [13] |

| Benzofuran amide (6a, 6b, 6f) | Gram-positive & Gram-negative bacteria | 6.25 | [17] |

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [10][18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare a serial two-fold dilution of the benzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Quantitative Assessment of Anti-inflammatory Potency

The anti-inflammatory activity of benzofuran derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays. The IC50 values for the inhibition of NO production in LPS-stimulated macrophages are a common measure of potency.

| Compound/Derivative Class | Assay | IC50 (µM) | Reference |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition (RAW 264.7 cells) | 52.23 | [3] |

| Aza-benzofuran (Compound 1) | NO Inhibition (RAW 264.7 cells) | 17.3 | [15][16][19] |

| Aza-benzofuran (Compound 4) | NO Inhibition (RAW 264.7 cells) | 16.5 | [15][16][19] |

| Fluorinated Benzofuran (Compound 2) | IL-6 Inhibition | 1.23 | [20][21] |

| Fluorinated Benzofuran (Compound 2) | NO Inhibition | 2.42 | [20][21] |

| Fluorinated Benzofuran (Compound 3) | PGE2 Inhibition | 1.48 | [20][21] |

| Furosalicylic acid derivative (Compound 2) | COX-2 Inhibition | 8.0 | [22] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with various concentrations of the benzofuran derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Section 4: Antioxidant Activity of Benzofuran Derivatives

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties.

Mechanistic Insights: Scavenging Free Radicals

The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction. The presence of hydroxyl or methoxy groups on the benzofuran ring system is often associated with enhanced antioxidant capacity.

Quantitative Assessment of Antioxidant Potency

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the antioxidant activity of compounds. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Benzofuran-2-one (Compound 20) | DPPH | 0.17 (rIC50) | [23] |

| Benzofuran-2-one (Compound 9, 15, 18) | DPPH | Good rIC50 values | [23] |

Note: rIC50 is the relative IC50, a measure of the molar ratio of antioxidant to DPPH required for 50% scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of the benzofuran derivative and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the benzofuran derivative with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value from a plot of scavenging activity versus compound concentration. [24]

Conclusion

The diverse and potent biological activities of benzofuran derivatives underscore their immense potential in drug discovery and development. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, complete with detailed experimental protocols and mechanistic insights. As research in this field continues to evolve, the strategic design and synthesis of novel benzofuran derivatives, guided by a thorough understanding of their structure-activity relationships, will undoubtedly pave the way for the development of next-generation therapeutics to address a wide range of human diseases.

References

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PMC - NIH. [Link]

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. [Link]

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

- (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.

- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives.

- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. [Link]

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH. [Link]

- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH. [Link]

- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. [Link]

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. ijcrt.org. [Link]

- Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC - NIH. [Link]

- (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.

- Synthesis and antimicrobial evaluation of new benzofuran deriv

- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- IC50 values of the antioxidant activity test using DPPH method.

- NF-κB and MAPK inflammatory pathways.

- Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Th.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC - NIH. [Link]

- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. [Link]

- IC 50 values (μM) for DPPH scavenging ability of the compounds....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 13. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jopcr.com [jopcr.com]

- 18. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

natural sources of benzofuran compounds

Exploring Initial Research Avenues

I've initiated a broad sweep for "natural sources of benzofuran compounds" to establish a basic understanding. Simultaneously, I'll delve into the biosynthesis of these compounds in plants and microorganisms, alongside methods for their isolation and characterization. Concurrently, I'm seeking existing knowledge in the literature.

Refining Search Strategies

I am now expanding my search to incorporate the pharmacological activities of these benzofurans for context in drug discovery and development. I am also seeking detailed experimental protocols for their extraction, purification, and structural elucidation. The structure of the technical guide is coming into focus. I plan to start with an introduction to the significance of benzofurans in medicinal chemistry, and then detail natural sources, biosynthetic pathways, and methods for extraction and analysis.

Outlining the Guide Structure

I'm now outlining the guide's structure in greater detail. I plan to begin with an introduction highlighting the importance of benzofurans. The main sections will then cover natural sources, including plants, fungi, and marine organisms, with specific examples. I'll include a section on biosynthetic pathways and methodologies, with step-by-step protocols. I will also incorporate tables and diagrams to synthesize information effectively. Finally, I'll compile a comprehensive references section.

Identifying Natural Sources

I've gained a solid grasp on the naturally occurring sources of benzofuran compounds. My research highlights their prevalence in higher plants, especially Asteraceae, Rutaceae, and Moraceae families. Furthermore, I've noted their presence in fungi, including endophytic varieties. It's a broad starting point, and I am ready to delve further.

Detailing Biosynthesis Pathways

I've expanded on the initial overview, confirming the widespread presence of benzofuran compounds in plants, fungi, and marine organisms, and their diverse pharmacological activities. I'm focusing now on the biosynthesis of these compounds, which is key. I'm aiming to add details, for instance, on Psoralea corylifolia (psoralen) and Morus alba (moracins), along with fungal derivations from Penicillium crustosum and Acremonium sclerotigenum to create a strong foundational structure for the guide. To make it "in-depth", I'm targeting more specifics in biosynthesis to complete the foundation.

Expanding Scope of Research

I'm now zeroing in on the required technical details. The broad search was effective for an overview, but I now see the need to delve deep into biosynthesis pathways within plants and fungi, along with isolation and characterization protocols, and any necessary quantitative data. My next step will be refining the search terms to find specific methodologies and yields. Finally, I will focus on finding chemical structures.

Analyzing Benzofuran Sources

I've compiled extensive data on benzofurans, focusing on their natural sources. I've examined their biosynthesis pathways and have begun researching protocols for their isolation and their varied biological activities. I'm focusing on some quantitative data, IC50 and MIC values.

Detailing Biosynthesis Pathways

I've significantly expanded my understanding of benzofuran sources. I'm deep into the biosynthesis pathways, including furanocoumarins and an alternative route in Tagetes patula. Now, I'm able to detail the extraction and purification methods. I've also populated data tables with IC50 and MIC values.

Concluding Investigation of Data

I have a robust grasp of the natural sources, biosynthesis, and isolation protocols for benzofurans. I can now provide a detailed, step-by-step extraction procedure, and have gathered IC50 and MIC values. The search results include examples of benzofuran compounds and their structures, as well as the spectroscopic techniques needed for characterization. I believe I now have sufficient information to write the technical guide.

An In-depth Technical Guide to 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxybenzofuran-2-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core. This scaffold is of significant interest in medicinal chemistry and materials science. The benzofuran nucleus is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] As such, this compound serves as a valuable and versatile building block for the synthesis of more complex, biologically active molecules and functional materials.[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, applications, and safety protocols.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its structural and physical characteristics.

Table 1: Core Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5-methoxy-1-benzofuran-2-carboxylic acid | [4] |

| CAS Number | 10242-08-7 | |

| Molecular Formula | C₁₀H₈O₄ | [5] |

| Molecular Weight | 192.17 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 212-214 °C | [4][5] |

| Canonical SMILES | COC1=CC=C2OC(C(=O)O)=CC2=C1 | [4] |

| InChI Key | XZELWEMGWISCTP-UHFFFAOYSA-N | |

Part 2: Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and reaction efficiency. Two prevalent and reliable methods are detailed below.

Method 1: Synthesis from 5-Methoxysalicylaldehyde

A common and direct approach involves the reaction of a substituted salicylaldehyde with an acetate derivative, followed by cyclization and hydrolysis. This method is advantageous due to the commercial availability of the starting aldehyde.

Reaction Scheme:

-

O-Alkylation: 2-Hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde) is reacted with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). This step forms the ether linkage.[6][7]

-

Intramolecular Cyclization & Saponification: The intermediate ester undergoes an intramolecular condensation to form the furan ring. Subsequent hydrolysis of the ethyl ester with a strong base like sodium hydroxide (NaOH), followed by acidic workup, yields the final carboxylic acid product.[6][7]